Product packaging for 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine(Cat. No.:CAS No. 1000340-41-9)

3,4-dinitro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B3044376
CAS No.: 1000340-41-9
M. Wt: 208.13 g/mol
InChI Key: FIVUFQCXDQBUMJ-UHFFFAOYSA-N
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Description

3,4-dinitro-1H-pyrrolo[2,3-b]pyridine (CAS 1000340-41-9) is a nitro-functionalized heterocyclic compound, specifically a 7-azaindole, of interest in medicinal chemistry and drug discovery. This compound serves as a versatile and valuable synthetic intermediate. The presence of multiple nitro groups on the fused bicyclic ring system makes it a suitable precursor for further functionalization, enabling the exploration of structure-activity relationships in the development of novel bioactive molecules . The molecular scaffold of pyrrolo[2,3-b]pyridine is a privileged structure in pharmaceutical research, with derivatives demonstrating a range of biological activities . The physicochemical properties of this compound include a molecular formula of C7H4N4O4, a molecular weight of 208.13 g/mol, and a predicted density of 1.8±0.1 g/cm³ . This product is intended for research purposes as a chemical building block. It is strictly for laboratory use and is not classified as a drug or pharmaceutical product. For Research Use Only. Not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4N4O4 B3044376 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine CAS No. 1000340-41-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dinitro-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4O4/c12-10(13)4-1-2-8-7-6(4)5(3-9-7)11(14)15/h1-3H,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVUFQCXDQBUMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1[N+](=O)[O-])C(=CN2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646891
Record name 3,4-Dinitro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000340-41-9
Record name 3,4-Dinitro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations into Nitration and Associated Reactivity of 1h Pyrrolo 2,3 B Pyridines

Elucidation of Electrophilic Aromatic Substitution Mechanisms on the Pyrrolo[2,3-b]pyridine Ring System

The 1H-pyrrolo[2,3-b]pyridine ring system is an electron-rich heteroaromatic compound, making it susceptible to electrophilic aromatic substitution (EAS). The mechanism of these reactions generally follows a two-step pathway: the initial attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (the arenium ion), followed by the deprotonation of this intermediate to restore aromaticity.

Analysis of Positional Selectivity in Nitration (e.g., C-3 vs. C-2)

The nitration of 1H-pyrrolo[2,3-b]pyridine is a classic example of an electrophilic aromatic substitution reaction. Experimental evidence has shown that the reaction of 1H-pyrrolo[2,3-b]pyridines with nitrating agents, such as nitric acid in the presence of a strong acid catalyst, occurs predominantly at the 3-position of the pyrrole (B145914) ring. rsc.org This regioselectivity can be attributed to the electronic properties of the bicyclic system. The pyrrole ring is more activated towards electrophilic attack than the pyridine (B92270) ring. Within the pyrrole ring, the C-3 position is generally more nucleophilic than the C-2 position.

The preference for C-3 nitration can be rationalized by examining the stability of the Wheland intermediates formed upon electrophilic attack at each position. Attack at C-3 leads to a carbocation intermediate where the positive charge can be delocalized over both the pyrrole and pyridine rings without disrupting the aromaticity of the pyridine ring in all resonance structures. In contrast, attack at C-2 results in a carbocation intermediate where some resonance structures disrupt the pyridine ring's aromatic sextet, leading to a less stable intermediate. While C-3 substitution is the major outcome, instances of nitration at the C-2 position have also been reported, suggesting that the reaction conditions and the presence of substituents can influence the positional selectivity. rsc.org

Impact of Existing Substituents on Regioselectivity and Reaction Rates

The presence of substituents on the 1H-pyrrolo[2,3-b]pyridine ring system can significantly influence both the rate and the regioselectivity of subsequent electrophilic aromatic substitution reactions, including nitration. The nature of the substituent, whether it is electron-donating or electron-withdrawing, and its position on the ring are critical factors.

Electron-donating groups (EDGs), such as alkyl or alkoxy groups, increase the electron density of the aromatic ring, thereby activating it towards electrophilic attack and increasing the reaction rate. These groups typically direct incoming electrophiles to the ortho and para positions relative to themselves. In the context of the 1H-pyrrolo[2,3-b]pyridine system, an EDG on the pyridine ring would likely enhance the reactivity of the pyrrole ring, while an EDG on the pyrrole ring would further activate it.

Conversely, electron-withdrawing groups (EWGs), such as nitro or carbonyl groups, decrease the electron density of the aromatic ring, deactivating it towards electrophilic attack and slowing down the reaction rate. These groups generally direct incoming electrophiles to the meta position. For instance, the introduction of a nitro group at the C-3 position would deactivate the ring, making a second nitration to form a dinitro derivative more challenging. This deactivating effect is a key consideration in the synthesis of 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine.

Interactive Table: Effect of Substituents on Electrophilic Aromatic Substitution

Substituent TypeEffect on RingRate of ReactionDirecting Effect
Electron-Donating (e.g., -CH₃, -OCH₃)ActivatingIncreasesortho, para
Electron-Withdrawing (e.g., -NO₂, -CN)DeactivatingDecreasesmeta

Kinetics and Thermodynamics of Dinitration Processes

While the initial nitration of 1H-pyrrolo[2,3-b]pyridine to form the 3-nitro derivative is well-documented, the subsequent dinitration to yield this compound is a more complex process. The introduction of the first nitro group at the C-3 position significantly deactivates the entire ring system towards further electrophilic attack.

Detailed kinetic and thermodynamic studies on the dinitration of 1H-pyrrolo[2,3-b]pyridine are not extensively available in the public domain. However, general principles of physical organic chemistry can provide insights. The second nitration step is expected to have a significantly higher activation energy and be thermodynamically less favorable than the first nitration due to the strong electron-withdrawing nature of the existing nitro group. The reaction would likely require forcing conditions, such as stronger nitrating agents or higher temperatures, to proceed at a reasonable rate. The position of the second nitro group at C-4 suggests that the directing effect of the pyrrole nitrogen and the deactivating effect of the C-3 nitro group are key factors in determining the regiochemical outcome.

Exploration of Oxidative Transformations and Pathways

Nitroaromatic compounds, including dinitropyrrolopyridines, can be susceptible to oxidative transformations under certain conditions. The presence of multiple nitro groups can render the aromatic ring electron-deficient and potentially more prone to oxidative degradation or rearrangement. While specific studies on the oxidative transformations of this compound are scarce, related systems offer some clues.

Mechanisms of Oxidative Dimerization in Related Systems

Oxidative dimerization is a reaction in which two molecules of a substrate are coupled together under oxidative conditions. While there is no direct literature on the oxidative dimerization of this compound, studies on related heterocyclic systems, such as thieno[2,3-b]pyridines, have shown that oxidative dimerization can occur. The mechanisms of such reactions can be complex and may involve radical or radical-cation intermediates. The specific reaction pathway would be highly dependent on the oxidant used and the reaction conditions.

Nucleophilic Aromatic Substitution (SNAr) Reactions in Pyrrolo[2,3-b]pyridine Derivatives

The presence of two strong electron-withdrawing nitro groups on the 1H-pyrrolo[2,3-b]pyridine ring system in this compound makes the molecule a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. In an SNAr reaction, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group.

In the case of this compound, a nucleophile could potentially attack the pyridine ring, which is activated by the two nitro groups. The position of attack would be dictated by the ability of the ring to stabilize the negative charge of the intermediate Meisenheimer complex. The nitro groups are excellent at stabilizing this negative charge through resonance, particularly when they are ortho or para to the position of nucleophilic attack.

The likely site for nucleophilic attack on the pyridine ring of a dinitrated pyrrolo[2,3-b]pyridine would be influenced by the positions of the nitro groups and the presence of a suitable leaving group. For instance, if a leaving group were present at a position activated by the nitro groups, it could be readily displaced by a variety of nucleophiles, such as alkoxides, amines, or thiolates. This reactivity provides a valuable synthetic route for the further functionalization of the dinitropyrrolopyridine scaffold.

Hydrogenation and Reduction Pathways of the Pyrrolo[2,3-b]pyridine Nucleus

The reduction of nitro compounds, particularly nitroaromatic and nitro-heteroaromatic systems, is a fundamental transformation in organic synthesis, providing access to the corresponding amino derivatives which are versatile intermediates for a wide range of further chemical modifications. The hydrogenation and reduction of the dinitrated 1H-pyrrolo[2,3-b]pyridine nucleus, specifically in this compound, represent key pathways to accessing aminopyrrolopyridine derivatives. These reactions can proceed via catalytic hydrogenation or chemical reduction, with the potential for selective reduction of one nitro group or the complete reduction of both.

The reduction of dinitro-aza-aromatic compounds can be challenging due to the high reactivity of the starting materials and the potential for multiple products. However, established methods for the reduction of dinitropyridines provide a strong precedent for the expected reactivity of this compound.

Catalytic hydrogenation is a widely employed method for the reduction of nitro groups. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, in the presence of hydrogen gas. The reaction conditions, including catalyst type, solvent, temperature, and pressure, can be optimized to achieve the desired level of reduction.

In the case of dinitropyridines, catalytic hydrogenation has been shown to be an effective method for the complete reduction of both nitro groups to yield the corresponding diaminopyridine. For instance, the Pd-catalyzed hydrogenation of 2,6-diamino-3,5-dinitropyridine is a known route to produce 2,3,5,6-tetraaminopyridine. acs.org This suggests that the complete hydrogenation of this compound to 3,4-diamino-1H-pyrrolo[2,3-b]pyridine is a feasible transformation.

The selective reduction of one nitro group in a dinitro-aromatic or heteroaromatic compound is a more nuanced process. The regioselectivity of such a reduction is often influenced by the electronic and steric environment of the individual nitro groups. In some dinitro systems, reagents such as sodium sulfide (B99878) or ammonium (B1175870) sulfide in aqueous or alcoholic media can achieve selective reduction of one nitro group. The choice of reducing agent and reaction conditions is critical to favor the formation of the monoamino-nitro product over the diamino product. While specific studies on the selective reduction of this compound are not extensively detailed in the literature, the principles governing selective nitro group reduction in other dinitro-aromatic systems would apply.

The general pathways for the reduction of this compound are outlined below:

Complete Reduction: This pathway involves the reduction of both the 3-nitro and 4-nitro groups to the corresponding amino groups, yielding 3,4-diamino-1H-pyrrolo[2,3-b]pyridine. This is typically achieved through catalytic hydrogenation under standard conditions.

Selective Reduction: This pathway targets the reduction of one of the two nitro groups, leading to the formation of either 3-amino-4-nitro-1H-pyrrolo[2,3-b]pyridine or 4-amino-3-nitro-1H-pyrrolo[2,3-b]pyridine. The specific isomer formed would depend on the relative reactivity of the two nitro groups, which is influenced by the electronic effects of the fused pyrrole and pyridine rings.

The following table summarizes the potential hydrogenation and reduction products of this compound and the general conditions that could be employed.

Starting MaterialReagents and ConditionsMajor Product(s)Pathway
This compoundH₂, Pd/C, Ethanol or Methanol3,4-diamino-1H-pyrrolo[2,3-b]pyridineComplete Reduction
This compoundNa₂S or (NH₄)₂S, H₂O/Ethanol3-amino-4-nitro-1H-pyrrolo[2,3-b]pyridine and/or 4-amino-3-nitro-1H-pyrrolo[2,3-b]pyridineSelective Reduction

Structural Elucidation and Advanced Characterization Techniques for 3,4 Dinitro 1h Pyrrolo 2,3 B Pyridine

Comprehensive Spectroscopic Methodologies for Structure Confirmation

The structural analysis of 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine involves a multi-faceted approach where each spectroscopic technique provides crucial pieces of the structural puzzle.

Infrared (IR) spectroscopy is a powerful tool for identifying specific functional groups within a molecule. For this compound, the IR spectrum is expected to be dominated by the intense absorption bands characteristic of the nitro (NO₂) groups. The presence of two such groups attached to the aromatic framework would give rise to strong, distinct peaks corresponding to their symmetric and asymmetric stretching vibrations. Additionally, vibrations associated with the pyrrolopyridine core, such as N-H and C-H stretching, and aromatic C=C and C-N stretching, would be observable.

Expected IR Absorption Data: The following table outlines the predicted characteristic absorption bands for the compound.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
N-H (pyrrole)Stretch3400 - 3300Medium
C-H (aromatic)Stretch3150 - 3050Medium-Weak
NO₂Asymmetric Stretch1560 - 1530Strong
NO₂Symmetric Stretch1360 - 1330Strong
C=C / C=N (ring)Stretch1650 - 1450Medium-Variable

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise carbon-hydrogen framework of an organic molecule. For this compound, which has only three aromatic protons (H-2, H-5, H-6) and a pyrrole (B145914) N-H proton, NMR provides detailed information about their chemical environment and connectivity. The potent electron-withdrawing nature of the two nitro groups is expected to cause a significant downfield shift (deshielding) for the remaining protons and carbons, particularly those in close proximity.

Predicted ¹H NMR Data (in DMSO-d₆):

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
NH (H-1) 12.5 - 13.5 broad singlet -
H-2 8.0 - 8.5 singlet -
H-6 8.8 - 9.2 doublet J(H6-H5) ≈ 5-6

Predicted ¹³C NMR Data (in DMSO-d₆):

Carbon Predicted Chemical Shift (δ, ppm)
C-2 125 - 130
C-3 140 - 145
C-3a 120 - 125
C-4 148 - 153
C-5 122 - 127
C-6 145 - 150

Two-dimensional COSY experiments reveal proton-proton (¹H-¹H) coupling correlations, identifying which protons are adjacent in the molecular structure. In the case of this compound, a COSY spectrum would be expected to show a single significant cross-peak, confirming the connectivity between the H-5 and H-6 protons on the pyridine (B92270) ring. The H-2 proton, being isolated, would not show any correlations.

The HSQC experiment maps protons to the carbons to which they are directly attached. This technique is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum. For the target molecule, HSQC would show distinct correlation peaks for the following C-H pairs: C-2/H-2, C-5/H-5, and C-6/H-6. Carbons without attached protons (quaternary carbons like C-3, C-3a, C-4, and C-7a) would be absent from the HSQC spectrum.

HMBC spectroscopy detects correlations between protons and carbons over two to three bonds (²JCH and ³JCH). This is arguably the most powerful NMR technique for piecing together the molecular skeleton and confirming the substitution pattern. For this compound, HMBC would be crucial in placing the nitro groups at the C-3 and C-4 positions.

Predicted Key HMBC Correlations:

H-2 would show correlations to the quaternary carbons C-3 and C-7a .

H-5 would correlate with C-3a , C-4 , and C-7 .

H-6 would show correlations to C-4 and C-7a .

The N-H proton would likely correlate to C-2 , C-3 , and C-7a .

The observation of correlations from both H-5 and H-6 to the same downfield carbon (C-4) would strongly support the placement of a nitro group at that position. Similarly, the correlation from H-2 to C-3 would confirm the location of the second nitro group.

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers further structural clues. High-resolution mass spectrometry (HRMS) determines the exact mass with high precision, which allows for the calculation of the elemental formula.

For this compound (C₇H₄N₄O₄), the molecular ion peak [M]⁺ would be observed. HRMS would confirm the molecular formula by matching the measured mass to the calculated exact mass.

The fragmentation pattern in electron ionization (EI) mass spectrometry for nitro-aromatic compounds is often characterized by the sequential loss of nitro-related fragments.

Predicted Mass Spectrometry Data:

m/z Value (Predicted)Ion / FragmentDescription
208.02[C₇H₄N₄O₄]⁺Molecular Ion [M]⁺
192.02[M - O]⁺Loss of an oxygen atom
178.03[M - NO]⁺Loss of nitric oxide
162.02[M - NO₂]⁺Loss of a nitro group
116.03[M - 2NO₂]⁺Loss of both nitro groups

HRMS: The calculated exact mass for [M+H]⁺ (C₇H₅N₄O₄) would be approximately 209.0258, providing definitive confirmation of the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D NMR)

X-ray Crystallography for Definitive Three-Dimensional Structural Determination

No publicly available studies detailing the single-crystal X-ray diffraction analysis of this compound were found. This technique is essential for unambiguously determining the three-dimensional arrangement of atoms and molecules in a crystalline solid, providing precise bond lengths, bond angles, and crystal packing information. Without experimental data, a data table on its crystallographic parameters cannot be generated.

Elemental Analysis for Stoichiometric Composition Verification

Specific experimental data from the elemental analysis of this compound is not reported in the available literature. This analytical technique determines the mass percentages of the elements (carbon, hydrogen, nitrogen, oxygen) in a compound to verify its empirical formula. A comparison between the calculated and experimentally found elemental composition is crucial for confirming the purity and stoichiometry of a synthesized compound. As no experimental values are available, a data table for this analysis cannot be provided.

Derivatization Strategies for Functionalizing 3,4 Dinitro 1h Pyrrolo 2,3 B Pyridine

Chemical Transformations of Nitro Groups (e.g., Selective Reduction to Amines, Further Elaboration)

The nitro groups at the C-3 and C-4 positions are prime sites for chemical transformation, with reduction to amino groups being the most significant conversion. This transformation is a gateway to a vast range of further functionalizations, as the resulting amines can be acylated, alkylated, or used in the construction of new heterocyclic rings.

A key challenge and opportunity in the chemistry of 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine is the selective reduction of one nitro group in the presence of the other. The electronic environments of the C-3 and C-4 positions are different; the C-4 nitro group is on the electron-deficient pyridine (B92270) ring, while the C-3 nitro group is on the nominally electron-rich (though deactivated) pyrrole (B145914) ring. This difference allows for chemoselective reduction under carefully controlled conditions. Generally, in substituted dinitro-aromatic systems, the least sterically hindered nitro group is preferentially reduced. stackexchange.com Reagents such as sodium sulfide (B99878) or ammonium (B1175870) sulfide in aqueous or alcoholic media (a Zinin reduction) are known to selectively reduce one nitro group in polynitro compounds. stackexchange.com

The selective reduction of the C-4 nitro group is anticipated to be more facile, yielding 3-nitro-1H-pyrrolo[2,3-b]pyridin-4-amine. Conversely, more forcing or less selective conditions, such as catalytic hydrogenation with catalysts like Pd/C or Raney Nickel, would likely lead to the reduction of both nitro groups, affording 3,4-diamino-1H-pyrrolo[2,3-b]pyridine. researchgate.net

Reagent/ConditionExpected Major ProductProduct Structure
Na2S / H2O or (NH4)2S3-Nitro-1H-pyrrolo[2,3-b]pyridin-4-amineSelective reduction of the C-4 nitro group
SnCl2 / HCl3-Nitro-1H-pyrrolo[2,3-b]pyridin-4-amineSelective reduction under acidic conditions
H2, Pd/C (catalyst)3,4-Diamino-1H-pyrrolo[2,3-b]pyridineComplete reduction of both nitro groups
Fe / CH3COOH3,4-Diamino-1H-pyrrolo[2,3-b]pyridineComplete reduction of both nitro groups

N-Substitution Reactions at the Pyrrole Nitrogen

The pyrrole nitrogen (N-1) of the 1H-pyrrolo[2,3-b]pyridine scaffold is a key site for functionalization. The N-H proton is acidic and can be readily removed by a suitable base to generate a nucleophilic anion. The presence of two potent electron-withdrawing nitro groups at the C-3 and C-4 positions significantly increases the acidity of this proton compared to the parent heterocycle, thereby facilitating its deprotonation.

The typical strategy for N-substitution involves treating the substrate with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The resulting anion readily reacts with a variety of electrophiles. This reaction is highly efficient and provides a straightforward method for introducing diverse substituents at the N-1 position, which can be crucial for modulating the molecule's physical, chemical, and biological properties. N-alkylation of related nitro-substituted azoles has been well-documented, supporting the feasibility of this approach. researchgate.net

ElectrophileReagent ClassResulting N-1 Substituent
CH3IAlkyl Halide-CH3 (Methyl)
CH2=CHCH2BrAllyl Halide-CH2CH=CH2 (Allyl)
C6H5CH2ClBenzyl (B1604629) Halide-CH2C6H5 (Benzyl)
(CH3CO)2OAcid Anhydride-COCH3 (Acetyl)
(CH3)3SiClSilyl Halide-Si(CH3)3 (Trimethylsilyl)

Functionalization at Peripheral Pyrrole Ring Positions (e.g., C-2, C-3)

Functionalization of the pyrrole ring beyond the existing C-3 nitro group presents a significant synthetic challenge due to the electronic nature of the dinitro-substituted scaffold. The pyrrole ring, typically reactive towards electrophiles, is strongly deactivated by the adjacent C-3 nitro group and the C-4 nitro group on the fused pyridine ring. nih.gov Consequently, classical electrophilic aromatic substitution reactions (e.g., halogenation, Friedel-Crafts acylation) are unlikely to proceed under standard conditions.

The C-3 position is already occupied. Attention therefore turns to the C-2 position. Direct functionalization at C-2 would likely require advanced synthetic methods. One potential, albeit challenging, strategy is directed ortho-metalation. This would first necessitate protection of the acidic N-1 proton. Following N-protection, treatment with a strong organolithium base, such as n-butyllithium or lithium diisopropylamide (LDA), could potentially induce deprotonation at the C-2 position, directed by the N-1 protecting group. The resulting C-2 lithiated species could then be trapped with a suitable electrophile to introduce a new substituent. The success of this approach would be highly dependent on the choice of protecting group and reaction conditions. Modern radical-based C-H functionalization techniques could also offer a potential, yet unexplored, avenue for derivatization at this position. nih.gov

Substitution Reactions at Pyridine Ring Positions (e.g., C-4, C-5, C-6)

The pyridine portion of the this compound molecule is highly electron-deficient, making it susceptible to nucleophilic attack. The nitro group at the C-4 position is particularly well-suited to undergo nucleophilic aromatic substitution (SNAr). stackexchange.comechemi.com This reactivity is due to two factors: the nitro group is an excellent leaving group, and the C-4 position is activated towards nucleophilic attack by the electron-withdrawing effects of the pyridine ring nitrogen (para-position) and the adjacent C-3 nitro group. youtube.com

The SNAr mechanism involves the addition of a nucleophile to the C-4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org Aromaticity is then restored by the expulsion of the nitrite (B80452) ion (NO₂⁻), resulting in the net substitution of the nitro group. This reaction pathway allows for the introduction of a wide variety of substituents at the C-4 position.

Nucleophile (Nu-H)Nucleophile ClassResulting C-4 Substituent
CH3OH / NaOCH3Alkoxide-OCH3 (Methoxy)
C6H5SH / BaseThiolate-SC6H5 (Phenylthio)
(CH3)2NHAmine-N(CH3)2 (Dimethylamino)
NaN3Azide (B81097)-N3 (Azido)
KCNCyanide-CN (Cyano)

While the C-4 position is the most activated site for SNAr, the C-6 position is also electron-deficient (ortho to the ring nitrogen) and could potentially react with very strong nucleophiles, although this is far less favorable than displacement of the C-4 nitro group. The C-5 position is the least activated site on the pyridine ring for nucleophilic attack.

Synthesis of Complex Polycyclic Fused Pyrrolo[2,3-b]pyridine Derivatives

The functional groups introduced via the derivatization strategies described above can serve as anchor points for the construction of more complex, polycyclic systems. A particularly powerful approach involves the complete reduction of both nitro groups to yield 3,4-diamino-1H-pyrrolo[2,3-b]pyridine. The resulting ortho-diamine functionality on the pyridine ring is a classic precursor for the synthesis of a variety of fused five- and six-membered heterocyclic rings. ias.ac.inbohrium.com

By reacting the diamine with appropriate bifunctional reagents, new rings can be annulated onto the [c]-face of the pyridine ring. This strategy provides access to novel and complex heterocyclic frameworks, such as pyrrolo[2,3-b]pyridino[3,4-b]pyrazines or pyrrolo[2,3-b]pyridino[3,4-d]imidazoles, significantly expanding the structural diversity derivable from the initial dinitro scaffold.

ReagentReagent ClassFused Ring System Formed
Glyoxal (CHOCHO)1,2-DicarbonylPyrazine
Formic Acid (HCOOH)Carboxylic AcidImidazole
Phosgene (COCl2) or CDICarbonyl EquivalentImidazol-2-one
Nitrous Acid (HONO)Nitrosating Agent1,2,3-Triazole
Carbon Disulfide (CS2)Thiocarbonyl EquivalentImidazol-2-thione

Design and Generation of Structural Libraries for Focused Research

The 1H-pyrrolo[2,3-b]pyridine core is recognized as a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds investigated as kinase inhibitors and other therapeutic agents. nih.govjuniperpublishers.comrsc.org The derivatization strategies outlined for this compound are highly amenable to the principles of combinatorial and parallel synthesis for the creation of focused structural libraries.

Using the dinitro compound as a versatile starting material, a library of analogs can be rapidly generated. For example, a matrix-based approach could be employed:

Axis 1 (C-4 Substitution): A set of diverse nucleophiles (alcohols, thiols, amines) is used to generate a collection of C-4 substituted analogs via the SNAr reaction.

Axis 2 (N-1 Substitution): Each of the C-4 substituted products is then reacted with a set of diverse electrophiles (alkyl halides, benzyl halides) to functionalize the pyrrole nitrogen.

Axis 3 (C-3 Elaboration): The C-4 substituted products could undergo selective reduction of the C-3 nitro group to an amine, which can then be acylated with a library of carboxylic acids.

This systematic approach allows for the efficient synthesis of hundreds or thousands of distinct, yet structurally related, compounds. Such libraries are invaluable for high-throughput screening (HTS) in drug discovery programs to identify lead compounds with desired biological activity and to establish structure-activity relationships (SAR) for subsequent optimization. mdpi.comnih.gov

Theoretical and Computational Studies on 3,4 Dinitro 1h Pyrrolo 2,3 B Pyridine Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for understanding the fundamental electronic properties of a molecule. For a novel compound like 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine, DFT studies would be instrumental in providing insights into its structure, reactivity, and stability. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic configuration.

Analysis of Electronic Structure and Charge Distribution

A primary output of DFT calculations is the optimized molecular geometry and the corresponding electronic structure. Analysis of the electronic structure would reveal how the addition of two nitro groups to the 1H-pyrrolo[2,3-b]pyridine core influences the distribution of electrons across the molecule.

Key parameters that would be analyzed include:

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. It is anticipated that the nitro groups would be strongly electron-withdrawing, leading to a significant polarization of the molecule.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and charge distribution in terms of localized orbitals. This would quantify the charges on each atom, offering a more precise understanding of the electronic effects of the nitro substituents.

Investigation of Molecular Orbitals and Energy Levels

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity and electronic properties.

HOMO and LUMO Analysis: The spatial distribution of the HOMO indicates the regions most likely to donate electrons in a reaction, while the LUMO shows the regions most likely to accept electrons. For this compound, it is expected that the nitro groups would significantly lower the energy of the LUMO, making the molecule a better electron acceptor.

Energy Gap (ΔE): The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Interactive Data Table: Hypothetical DFT Calculation Parameters This table is illustrative and not based on actual experimental or calculated data for this compound.

Parameter Predicted Value Significance
HOMO Energy Lowered Indicates reduced electron-donating ability
LUMO Energy Significantly Lowered Indicates enhanced electron-accepting ability
HOMO-LUMO Gap Narrowed Suggests increased chemical reactivity

Prediction of Reactive Sites and Stability

Fukui Functions: These are used to predict the reactivity of different sites within a molecule. By analyzing the Fukui functions, one could identify which atoms are most susceptible to attack by nucleophiles or electrophiles.

Molecular Modeling and Docking Simulations

Molecular modeling techniques are employed to study the three-dimensional structure and dynamics of molecules and their interactions with other molecules, such as biological macromolecules.

Prediction of Molecular Conformations and Dynamics

Understanding the preferred three-dimensional shape (conformation) of this compound is essential for predicting its physical and biological properties.

Conformational Analysis: This involves systematically exploring the different possible spatial arrangements of the atoms in the molecule to identify the most stable (lowest energy) conformations. The orientation of the nitro groups relative to the pyrrolopyridine ring system would be a key focus.

Molecular Dynamics (MD) Simulations: MD simulations would provide insights into the flexibility and dynamic behavior of the molecule over time. This can reveal how the molecule might change its shape in different environments, such as in solution or when interacting with a biological target.

Simulation of Interactions with Proposed Biological Targets (general, non-clinical)

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a larger molecule, typically a protein receptor. While no specific biological targets for this compound have been reported, docking simulations could be used to explore its potential to interact with various classes of proteins.

Docking Studies: In a hypothetical scenario, if related pyrrolopyridine derivatives show activity against a particular kinase, for example, docking simulations could be performed to predict the binding mode and affinity of this compound to the active site of that kinase. The results would be presented in terms of a docking score, which estimates the binding free energy, and a detailed visualization of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions). Research on other 1H-pyrrolo[2,3-b]pyridine derivatives has explored their potential as inhibitors of various kinases, such as TNIK and MELK. nih.govresearchgate.net

Interactive Data Table: Hypothetical Molecular Docking Results This table is illustrative and not based on actual experimental or calculated data for this compound.

Biological Target Class Predicted Binding Affinity (Docking Score) Key Interacting Residues (Hypothetical)
Kinase Favorable Amino acids in the ATP-binding pocket

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design, establishing mathematical relationships between the chemical structures of a series of compounds and their biological activities. These models allow for the prediction of the activity of novel compounds based on their structural features. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this by considering the three-dimensional properties of molecules, such as their shape and electrostatic fields.

Correlation of Structural Features with Mechanistic Efficacy (general, non-clinical)

For the broader class of 1H-pyrrolo[2,3-b]pyridine derivatives, QSAR and 3D-QSAR studies have been instrumental in identifying key structural features that govern their mechanistic efficacy. These studies typically correlate physicochemical descriptors (e.g., hydrophobicity, electronic properties, steric parameters) with biological endpoints like inhibitory concentrations (IC50). However, without a dataset of biologically active this compound analogues, it is not possible to develop a specific QSAR model for this compound. The electron-withdrawing nature of the two nitro groups would significantly influence the electronic and steric properties of the molecule, but the precise impact on its interaction with any potential biological target remains unquantified.

Development of Predictive Pharmacophore Models (academic utility)

A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific biological target. These models are invaluable for virtual screening and the design of new ligands. The development of a predictive pharmacophore model for this compound would necessitate a set of active and inactive compounds with this core structure to identify the crucial features for activity. As no such studies are currently available, a specific pharmacophore model for this compound has not been developed.

Advanced Reactivity and Transformation Pathways of Pyrrolo 2,3 B Pyridine Derivatives

Acylation Reactions and Regioselectivity

Acylation of the 1H-pyrrolo[2,3-b]pyridine ring system is a key functionalization reaction. Generally, electrophilic substitution, including acylation, occurs preferentially at the 3-position of the pyrrole (B145914) ring, which is the most electron-rich site. rsc.org However, in the case of 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine, the 3-position is already substituted and heavily deactivated by the adjacent nitro group.

Consequently, acylation is not expected to occur at this position. Instead, any potential acylation would likely target the nitrogen atom of the pyrrole ring (N-acylation). The regioselectivity of acylation in pyrrole and its derivatives is known to be influenced by the choice of acylating agent and the reaction conditions, including the Lewis acid used. acs.org For instance, the use of stronger Lewis acids can favor C-acylation over N-acylation in less deactivated systems. acs.org For the highly deactivated 3,4-dinitro derivative, N-acylation would be the more probable outcome, if the reaction proceeds at all.

Table 1: Regioselectivity in the Acylation of Pyrrole Derivatives

Substrate Acylating Agent Lewis Acid Major Product Reference
Pyrrole N-acylbenzotriazole TiCl₄ 2-Acylpyrrole acs.org
Pyrrole N-acylbenzotriazole ZnBr₂ 2- and 3-Acylpyrrole Mixture acs.org

This table presents data for the parent pyrrole and pyrrolo[2,3-b]pyridine systems to illustrate general principles of acylation regioselectivity.

Ring Expansion Reactions (e.g., Formation of 1,8-Naphthyridines)

Ring expansion reactions of pyrrolo[2,3-b]pyridine derivatives can lead to the formation of valuable bicyclic systems such as 1,8-naphthyridines. One documented method involves the treatment of 2-phenyl-1H-pyrrolo[2,3-b]pyridine with chloroform (B151607) and a strong base, which induces an expansion of the pyrrole ring. rsc.org Another synthetic route to 1,8-naphthyridines involves the reaction of 3-substituted-1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives with sodium azide (B81097) or azidotrimethylsilane, proceeding through a cycloaddition-ring expansion mechanism. rsc.org This reaction has been shown to produce 3- and 4-amino-naphthyridin-2(1H)-one derivatives in moderate to good yields. rsc.org

For this compound, the applicability of these specific ring expansion methods is uncertain without experimental validation. The electronic effects of the dinitro substitution would likely alter the reactivity of the pyrrole ring and the feasibility of the required intermediates. However, the general principle of transforming the pyrrolo[2,3-b]pyridine core into the 1,8-naphthyridine (B1210474) scaffold remains a significant synthetic pathway. kthmcollege.ac.in

Mannich Reactions and Related Aminomethylation Pathways

The Mannich reaction is a classic method for the aminomethylation of acidic protons. In the context of 1H-pyrrolo[2,3-b]pyridines, this reaction typically occurs at the electron-rich 3-position. rsc.org This position is readily attacked by the electrophilic Eschenmoser's salt or a pre-formed iminium ion.

Given that the 3-position in this compound is blocked and the pyrrole ring is severely deactivated by the two nitro groups, a classical Mannich reaction at this position is not feasible. Alternative aminomethylation pathways would need to be explored. It is conceivable that under certain conditions, N-aminomethylation could occur at the pyrrole nitrogen, although this is less common for this ring system.

Reactions with Aldehydes and Nitrosobenzene (B162901) Derivatives

1H-pyrrolo[2,3-b]pyridines are known to react with aldehydes to form di-3-(1H-pyrrolo[2,3-b]pyridyl)methanes. rsc.org This reaction involves the electrophilic attack of the aldehyde on two molecules of the pyrrolopyridine at the 3-position. As with other reactions targeting this position, this pathway is blocked for the 3,4-dinitro derivative.

The reaction of 2-phenyl-1H-pyrrolo[2,3-b]pyridine with nitrosobenzene provides another example of electrophilic substitution at the 3-position, yielding 2-phenyl-3-phenylimino-3H-pyrrolo[2,3-b]pyridine. rsc.org The strong deactivation of the pyrrole ring in this compound would likely inhibit this type of reaction.

Transformations Involving Grignard Reagents and Other Organometallics

The interaction of Grignard reagents with the 1H-pyrrolo[2,3-b]pyridine system leads to the formation of a 1-substituted Grignard derivative. rsc.org This organometallic intermediate can then be used in subsequent reactions. For example, treatment with iodine does not lead to direct iodination of the ring but rather, upon treatment with hydrogen peroxide, yields 3-iodo compounds. rsc.org This suggests a complex reaction mechanism. Reaction of the 1-magnesium derivative with acyl chlorides results in the formation of 1-acyl derivatives. rsc.org

For this compound, the acidic N-H proton of the pyrrole ring would readily react with a Grignard reagent to form the corresponding magnesium salt. The subsequent reactivity of this intermediate would be of considerable interest. The presence of the nitro groups could potentially lead to competing nucleophilic attack by the Grignard reagent on the electron-deficient pyridine (B92270) or pyrrole rings, or even on the nitro groups themselves. The use of other organometallics, such as organolithium reagents, could also lead to complex reactivity patterns, including addition and substitution reactions, depending on the specific reagents and conditions employed.

Table 2: Summary of Potential Reactivity of this compound

Reaction Type Expected Reactivity at C3 Expected Reactivity at N1 Key Influencing Factor
Acylation Unlikely Probable Deactivation by nitro groups
Ring Expansion Dependent on specific mechanism Not directly involved Electronic effects of substituents
Mannich Reaction Blocked Possible Deactivation and steric hindrance
Reaction with Aldehydes Blocked Not applicable Position 3 is substituted

Based on a comprehensive search of available scientific literature, there is currently no specific research data published regarding the chemical compound "this compound" that aligns with the detailed outline requested.

The provided outline specifies an in-depth analysis of this particular compound's research applications, including its mechanistic interactions with biological targets, its role as a chemical probe, and detailed structure-activity relationship (SAR) studies.

Searches for "this compound" in relation to enzyme inhibition, protein-ligand binding, and SAR studies did not yield any relevant results. The existing body of research focuses extensively on other derivatives of the parent scaffold, 1H-pyrrolo[2,3-b]pyridine, but does not cover the specific 3,4-dinitro substituted version. Therefore, it is not possible to generate an article that adheres to the user's strict outline and content requirements for this specific compound.

Research Applications and Mechanistic Insights of 1h Pyrrolo 2,3 B Pyridine Derivatives

Applications as Versatile Building Blocks in Complex Molecule Synthesis

The 1H-pyrrolo[2,3-b]pyridine scaffold is a foundational component in the construction of a diverse array of complex molecules, particularly those with therapeutic potential. nih.gov Its unique chemical properties, including the presence of both a pyrrole (B145914) and a pyridine (B92270) ring, offer multiple sites for functionalization, making it an ideal starting point for the synthesis of elaborate molecular architectures. rsc.org

One of the most prominent applications of 1H-pyrrolo[2,3-b]pyridine derivatives is in the development of kinase inhibitors. nih.gov Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. The 7-azaindole (B17877) core serves as a scaffold to which various substituents can be attached to achieve potent and selective inhibition of specific kinases. For example, derivatives of 1H-pyrrolo[2,3-b]pyridine have been synthesized and evaluated as inhibitors of fibroblast growth factor receptor (FGFR), a target in cancer therapy. rsc.org Similarly, 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been developed as selective inhibitors of phosphodiesterase 4B (PDE4B), which is a target for central nervous system diseases. nih.gov

The synthesis of these complex molecules often involves multi-step reaction sequences. A common strategy is the use of cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, to introduce aryl and amino groups at specific positions of the 7-azaindole ring. For instance, a synthetic route to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines involved a chemoselective Suzuki-Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate, followed by a Buchwald-Hartwig amination at the C-4 position. nih.gov

Furthermore, the reactivity of the 1H-pyrrolo[2,3-b]pyridine nucleus allows for various chemical transformations. Electrophilic substitution reactions such as nitration, bromination, and iodination typically occur at the 3-position of the pyrrole ring. rsc.org This regioselectivity provides a reliable method for introducing functional groups that can be further elaborated to build more complex structures. For example, the synthesis of fluorinated pyrrolo[2,3-b]pyridine nucleosides has been achieved, demonstrating the versatility of this scaffold in creating novel therapeutic agents. enamine.net

The following table summarizes some of the key reactions and resulting complex molecules derived from the 1H-pyrrolo[2,3-b]pyridine scaffold:

Starting MaterialReaction TypeResulting Complex Molecule/DerivativeTherapeutic Target/Application
2-iodo-4-chloropyrrolopyridineSuzuki-Miyaura cross-coupling & Buchwald-Hartwig amination2-aryl-1H-pyrrolo[2,3-b]pyridin-4-aminesKinase inhibitors (e.g., CSF1R) nih.gov
1H-pyrrolo[2,3-b]pyridineNitration, Bromination, Iodination3-substituted-1H-pyrrolo[2,3-b]pyridinesIntermediates for further synthesis rsc.org
1H-pyrrolo[2,3-b]pyridine derivativesAmidation1H-pyrrolo[2,3-b]pyridine-2-carboxamidesPDE4B inhibitors nih.gov
Substituted 1H-pyrrolo[2,3-b]pyridinesVarious synthetic modificationsFGFR inhibitorsCancer therapy rsc.org

Exploration of Antimicrobial and Antiviral Mechanisms

Derivatives of 1H-pyrrolo[2,3-b]pyridine and its isomers have demonstrated significant potential as antimicrobial and antiviral agents. juniperpublishers.comnih.gov Research in this area has not only focused on the synthesis and evaluation of their activity but also on understanding their mechanisms of action.

Antimicrobial Mechanisms:

The antimicrobial activity of pyrrolopyridine derivatives has been observed against a range of pathogenic bacteria. juniperpublishers.com While the precise mechanisms can vary depending on the specific derivative, some general modes of action have been proposed and investigated.

One of the key mechanisms is the disruption of bacterial cell membranes. The structural features of certain pyrrolopyridine derivatives, such as their hydrophobicity and charge distribution, can facilitate their interaction with and insertion into the bacterial membrane, leading to increased permeability and ultimately cell death. mdpi.com

Another explored mechanism is the inhibition of essential bacterial enzymes. For example, some pyrrolopyridine derivatives have been found to inhibit enzymes involved in bacterial DNA replication or cell wall synthesis. nih.gov For instance, pyrrolomycins, which contain a pyrrole ring, have been shown to interfere with the biofilm formation of Staphylococcus aureus by inhibiting the enzyme Sortase A and altering murein hydrolase activity, which is crucial for peptidoglycan maturation. nih.gov

Furthermore, synergistic effects have been observed when pyrrolopyrimidine derivatives are used in combination with other antimicrobial agents, such as antimicrobial peptides. This suggests that these compounds may weaken the bacterial defenses, making them more susceptible to other drugs. mdpi.com

The table below presents some examples of pyrrolopyridine derivatives and their observed antimicrobial activities and proposed mechanisms.

Pyrrolopyridine DerivativeTarget OrganismAntimicrobial ActivityProposed Mechanism of Action
Halogenated PyrrolopyrimidinesStaphylococcus aureusLow MICInhibition of thymidylate kinase mdpi.com
PyrrolomycinsStaphylococcus aureusInhibition of biofilm formationInhibition of Sortase A, alteration of murein hydrolase activity nih.gov
Pyrazolo[3,4-b]pyridines and Thieno[2,3-b]pyridinesBacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosaModerate antibacterial activityNot specified japsonline.com

Antiviral Mechanisms:

The antiviral activity of 1H-pyrrolo[2,3-b]pyridine derivatives has been investigated against a variety of viruses, including Zika virus, bovine viral diarrhea virus (BVDV), and human cytomegalovirus (HCMV). nih.govnih.govnih.gov The mechanisms through which these compounds exert their antiviral effects are diverse and often target specific viral proteins or processes.

A primary mechanism of antiviral action is the inhibition of viral replication. nih.gov This can be achieved by targeting viral enzymes that are essential for the replication process, such as viral polymerases or proteases. For example, certain 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines have been identified as promising antiviral agents against flaviviruses like Zika and dengue virus, although their precise molecular target is yet to be fully elucidated. nih.gov

In some cases, pyrrolopyridine derivatives can act as nucleoside analogues. After being metabolized within the host cell to their active triphosphate form, they can be incorporated into the growing viral DNA or RNA chain, leading to chain termination and halting replication. This mechanism is common for many antiviral drugs. nih.gov

The following table summarizes the antiviral activities of some pyrrolopyridine derivatives and their potential mechanisms of action.

Pyrrolopyridine DerivativeTarget VirusAntiviral ActivityProposed Mechanism of Action
4,7-Disubstituted 7H-pyrrolo[2,3-d]pyrimidinesZika Virus, Dengue VirusInhibition of viral replicationNot fully elucidated nih.gov
Imidazo[1,2-a]pyrrolo[2,3-c]pyridinesBovine Viral Diarrhea Virus (BVDV)Significant anti-BVDV activityNot specified nih.gov
4-Amino-5-halogenated-7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidinesHuman Cytomegalovirus (HCMV), Herpes Simplex Virus Type 1 (HSV-1)Inhibition of viral replicationLikely acts as a nucleoside analogue nih.gov

Q & A

Q. How can the nitration of 1H-pyrrolo[2,3-b]pyridine derivatives be optimized to achieve high yields of 3,4-dinitro-substituted products?

Methodological Answer: Nitration of the pyrrolo[2,3-b]pyridine core requires careful control of reaction conditions. For example, compound 23 (5-bromo-1-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine) is synthesized by reacting 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (22 ) with concentrated HNO₃ under low-temperature (0°C to RT) conditions . Key factors include:

  • Stoichiometry: Gradual addition of HNO₃ to avoid over-nitration.
  • Temperature control: Maintaining 0°C minimizes side reactions (e.g., ring oxidation).
  • Purification: Silica gel chromatography or recrystallization (e.g., compound 21e purified to 98% purity via silica gel) .

Q. What analytical techniques are most reliable for characterizing 3,4-dinitro-pyrrolo[2,3-b]pyridine derivatives?

Methodological Answer:

  • NMR spectroscopy: ¹H and ¹³C NMR are critical for confirming substitution patterns. For instance, compound 21e shows distinct aromatic proton signals (δ 7.08–8.39 ppm) and carbons (e.g., δ 124.93 ppm for C-3) .
  • HRMS: Validates molecular formulas (e.g., 21b has [M+H]⁺ at 355.1435, matching C₂₃H₁₈N₂O₂) .
  • HPLC: Purity assessment (e.g., 98% purity for 21e using reverse-phase HPLC) .

Q. How does the choice of substituents at positions 3 and 5 influence the solubility of pyrrolo[2,3-b]pyridine derivatives?

Methodological Answer: Substituent polarity directly impacts solubility. For example:

  • Electron-withdrawing groups (EWGs): Nitro groups (e.g., 3,4-dinitro) reduce solubility in polar solvents due to increased planarity and π-π stacking .
  • Hydrophobic groups: Aryl ethynyl groups (e.g., 21f with a benzonitrile substituent) enhance solubility in organic solvents like THF .
  • Experimental validation: Solubility can be tested via shake-flask methods in buffers (pH 1–7.4) or DMSO for biological assays .

Advanced Research Questions

Q. How can regioselectivity challenges in cross-coupling reactions of 3,4-dinitro-pyrrolo[2,3-b]pyridine be addressed?

Methodological Answer: Regioselectivity in Suzuki-Miyaura couplings is influenced by:

  • Catalyst selection: Pd(PPh₃)₄ enables coupling at the less-hindered position (e.g., 21b synthesis using 3,4-dimethoxyphenylboronic acid at position 5) .
  • Directing groups: Nitro groups act as meta-directors, but steric effects from substituents (e.g., bromine at position 5 in 15 ) can override electronic effects .
  • Computational modeling: DFT studies predict electron density distribution to guide reagent selection .

Q. What strategies mitigate conflicting structure-activity relationship (SAR) data in kinase inhibition studies?

Methodological Answer: Contradictions in SAR often arise from off-target effects or assay variability. To resolve this:

  • Cellular vs. enzymatic assays: Validate hits using both (e.g., compound 3n showed IC₅₀ <10 nM in BTK enzyme assays but required cellular validation for selectivity ).
  • Selectivity profiling: Screen against kinase panels (e.g., FAK vs. CLK inhibitors in ).
  • Co-crystallography: Resolve binding modes (e.g., pyrrolo[2,3-b]pyridine derivatives induce helical DFG-loop conformations in FAK, altering selectivity ).

Q. How do electronic effects of nitro groups influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: Nitro groups deactivate the ring toward electrophilic substitution but activate it for nucleophilic attacks. For example:

  • Nucleophilic aromatic substitution (SNAr): The 3-nitro group in 23 facilitates displacement by amines or thiols under basic conditions .
  • Reductive conditions: Hydrogenation of nitro groups (e.g., compound 21b reduction to amines) enables further functionalization .

Q. What computational methods are effective for predicting the pharmacokinetic (PK) properties of 3,4-dinitro-pyrrolo[2,3-b]pyridine derivatives?

Methodological Answer:

  • ADMET prediction: Tools like SwissADME estimate logP (e.g., 21e has logP ~3.2, suggesting moderate blood-brain barrier penetration) .
  • Molecular docking: Simulate binding to cytochrome P450 enzymes to predict metabolism (e.g., nitro-reductase susceptibility) .
  • MD simulations: Assess stability in biological membranes (e.g., 50-ns trajectories for solubility prediction) .

Q. How can discrepancies in cytotoxicity data between in vitro and in vivo models be addressed?

Methodological Answer:

  • Species-specific metabolism: Test metabolites using liver microsomes (e.g., human vs. mouse CYP450 isoforms) .
  • Dosing optimization: Adjust for bioavailability differences (e.g., IV vs. oral administration in rodent models) .
  • Toxicogenomics: RNA-seq identifies off-target pathways (e.g., oxidative stress response in hepatotoxicity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.